Quinoline-2-D

Vue d'ensemble

Description

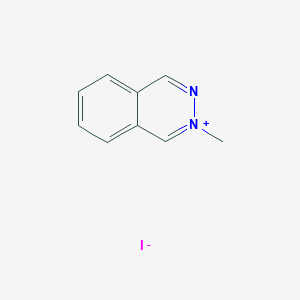

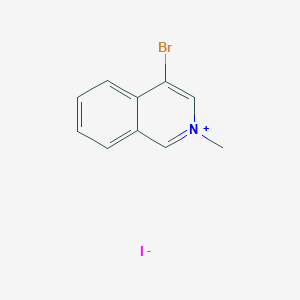

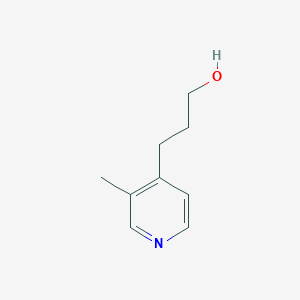

Quinoline-2-D is a useful research compound. Its molecular formula is C9H7N and its molecular weight is 130.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinoline-2-D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-2-D including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activities : Quinoline-based compounds exhibit effective anticancer activity. Their diverse structural modifications enable them to inhibit various cancer drug targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. These compounds are being continuously refined for selective and specific activities against numerous cancer types (Solomon & Lee, 2011).

Anti-malarial Drug Development : Certain quinoline derivatives have shown potential as lead compounds for developing new anti-malarial drugs. Spectroscopic studies, reactivity assessments, and molecular docking analyses are being conducted to enhance their efficacy and understand their binding potential with specific drug targets (Sureshkumar et al., 2017).

Green Synthesis : Quinoline derivatives are being synthesized using greener and more sustainable chemical processes. Methods involving microwave, solvent-free conditions, and photocatalytic synthesis are being explored to reduce the environmental impact of their production (Prajapati et al., 2014).

Radiation Protection : Quinoline derivatives are investigated for their neutron and gamma radiation protective characteristics. Their ability to attenuate both types of radiation effectively and their genotoxic safety make them potential candidates for anti-radiation drug development (Aygün et al., 2020).

Optical Sensing and Photophysical Applications : Quinoline compounds exhibit aggregation-induced emission enhancement (AIEE), making them suitable for a wide range of applications in material science. They are also investigated for their optical sensing abilities and interaction with biological macromolecules like bovine serum albumin, offering extensive applications in scientific research (Chakraborty et al., 2018).

Antimicrobial Activities : Quinoline derivatives have been studied for their antimicrobial activities against various strains, including MRSA. Their structural modifications and the effects of substituent groups are continuously being explored to enhance their bioactivity (O’Donnell et al., 2010).

Nonlinear Optical Research : Quinoline and its derivatives are extensively studied for their nonlinear optical (NLO) properties due to their potential applications in technology-related fields. The intra-molecular charge transfer, molecular stability, and electron donating capabilities are assessed for their use in NLO applications (Khalid et al., 2019).

Propriétés

IUPAC Name |

2-deuterioquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i7D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-WHRKIXHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317508 | |

| Record name | Quinoline-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-2-D | |

CAS RN |

15793-81-4 | |

| Record name | Quinoline-2-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

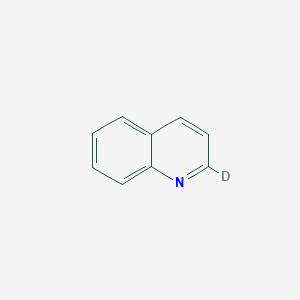

![(1R,6S,9S,10S,11R,14S,18S,20R,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B7780203.png)